

Decoding the Certificate of Analysis for Sulfadoxine-d4: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sulfadoxine-d4

Cat. No.: B10829692

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For Researchers, Scientists, and Drug Development Professionals

The Certificate of Analysis (CoA) for a deuterated standard like **Sulfadoxine-d4** is a critical document that guarantees its identity, purity, and isotopic enrichment. This guide provides an in-depth explanation of the core components of a **Sulfadoxine-d4** CoA, detailing the analytical methodologies used and presenting the data in a clear, structured format. Understanding this document is paramount for ensuring the accuracy and reliability of quantitative bioanalytical studies where **Sulfadoxine-d4** is used as an internal standard.

Compound Information

This section provides fundamental details about the **Sulfadoxine-d4** standard.

Parameter	Specification
Product Name	Sulfadoxine-d4
Synonyms	4-Amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide-d4
CAS Number	1330266-05-1[1]
Molecular Formula	C ₁₂ H ₁₀ D ₄ N ₄ O ₄ S[1]
Molecular Weight	314.35 g/mol [1]
Appearance	White to Off-White Solid
Storage	Store at 2-8°C, protect from light

Analytical Data Summary

This section summarizes the key quantitative data that attests to the quality of the standard.

Analytical Test	Method	Acceptance Criteria	Result
Identity	¹ H-NMR, LC-MS/MS	Conforms to structure	Conforms
Chemical Purity	HPLC	≥ 98.0%	99.5%
Isotopic Purity	Mass Spectrometry	≥ 98 atom % D	99.2 atom % D
Residual Solvents	GC-HS	Meets USP <467> limits	Complies
Elemental Analysis	ICP-MS	Conforms to theoretical values ±0.4%	Conforms
Water Content	Karl Fischer Titration	≤ 0.5%	0.2%

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below.

Identity Confirmation by ^1H -NMR and LC-MS/MS

Purpose: To confirm the chemical structure of **Sulfadoxine-d4**.

- ^1H -NMR Spectroscopy: The absence of signals in the aromatic region corresponding to the deuterated phenyl group confirms the isotopic labeling. The remaining proton signals should be consistent with the non-deuterated parts of the molecule.
- LC-MS/MS: The mass spectrum should show a parent ion corresponding to the molecular weight of **Sulfadoxine-d4**. The fragmentation pattern should be consistent with the known structure. A common transition monitored is m/z 315 \rightarrow 249.[\[2\]](#)[\[3\]](#)

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Purpose: To quantify the percentage of the main compound and detect any impurities.

- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm).[\[4\]](#)
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.[\[5\]](#)
- Injection Volume: 10 μL .
- Detection: UV at 254 nm.
- Quantification: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Isotopic Purity and Enrichment Analysis by Mass Spectrometry

Purpose: To determine the percentage of deuterium incorporation and the distribution of isotopologues.

- Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- Method: The sample is infused directly or analyzed by LC-MS. The relative intensities of the molecular ions for the unlabeled (d0) and deuterated (d1, d2, d3, d4) species are measured.
- Calculation: The isotopic purity is calculated from the relative abundance of the d4 isotopologue compared to all other isotopologues.

Residual Solvent Analysis by Gas Chromatography-Headspace (GC-HS)

Purpose: To identify and quantify any residual solvents from the synthesis process.

- Instrumentation: Gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.
- Column: A column suitable for volatile organic compounds (e.g., DB-624).
- Oven Program: A temperature gradient to separate common solvents (e.g., acetone, acetonitrile, dichloromethane).
- Carrier Gas: Helium or Nitrogen.
- Quantification: The concentration of each solvent is determined by comparing its peak area to that of a certified reference standard. The results are compared against the limits set by USP <467>.

Elemental Analysis by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

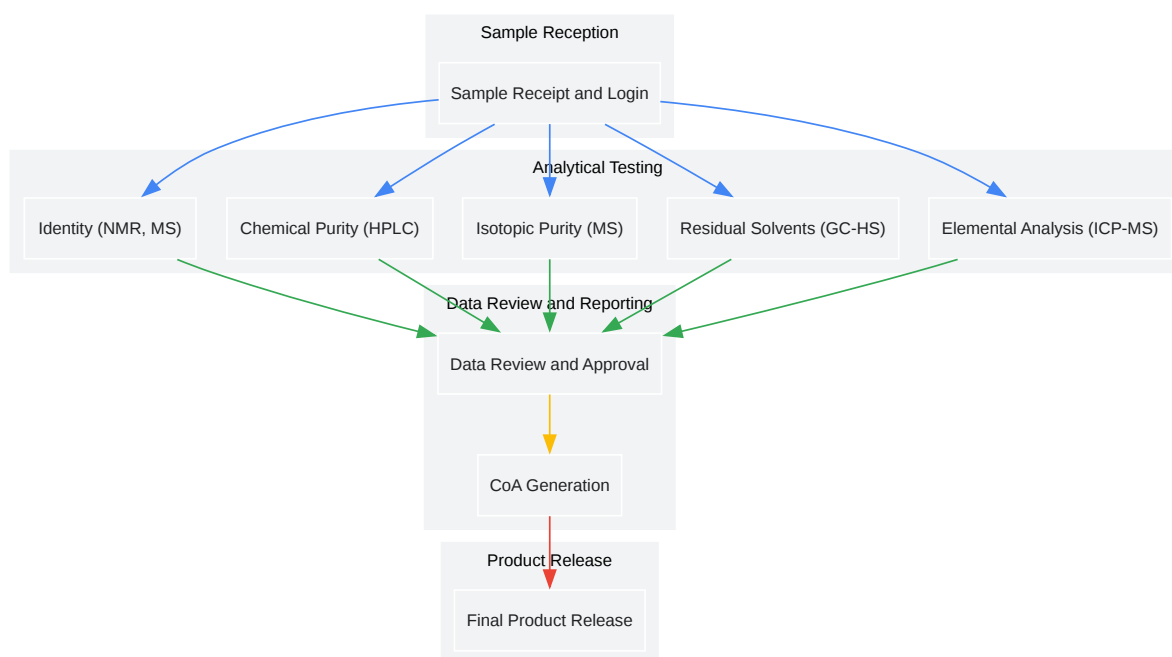
Purpose: To confirm the elemental composition of the compound.

- Method: The sample is combusted, and the resulting gases are analyzed to determine the percentage of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S).

- Acceptance Criteria: The experimentally determined percentages should be within $\pm 0.4\%$ of the theoretical values calculated from the molecular formula.

Visualizations

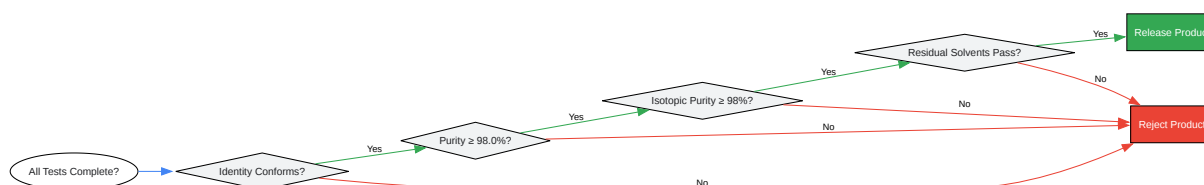
Workflow for Certificate of Analysis Generation



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Caption: Workflow for generating a Certificate of Analysis for **Sulfadoxine-d4**.

Decision Pathway for Product Release



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Caption: Decision-making process for product release based on CoA results.

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- To cite this document: BenchChem. [Decoding the Certificate of Analysis for Sulfadoxine-d4: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10829692#sulfadoxine-d4-certificate-of-analysis-explained>]

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